Thiols like Pentane-3-thiol are known for their strong odors and are often used in the creation of fragrances or as odorants. They also play a role in the field of materials science for the creation of self-assembled monolayers on gold, silver, and copper surfaces. These monolayers can be used to create specific surface properties, such as hydrophobicity or electrical conductivity.
In the field of biochemistry, thiols are important in the function of enzymes and proteins. They can form disulfide bonds, which help to stabilize the three-dimensional structures of proteins.
Pentane-3-thiol, also known as 3-pentanethiol, is an organic compound with the molecular formula C₅H₁₂S. It consists of five carbon atoms, twelve hydrogen atoms, and one sulfur atom, resulting in a molecular weight of approximately 104.21 g/mol . The compound features a thiol group (-SH) attached to the third carbon of a pentane chain, which contributes to its distinctive properties and reactivity. The chemical structure can be represented by the SMILES notation "CCC(S)CC" and the InChI key "WICKAMSPKJXSGN-UHFFFAOYSA-N" .
3-Pentanethiol has a strong unpleasant odor and can be irritating to the eyes and respiratory system. Limited data exists on its specific toxicity, but due to its functional group, it is likely flammable and should be handled with appropriate safety precautions [].
The presence of the sulfur atom allows for nucleophilic attack in various organic synthesis reactions .
Pentane-3-thiol exhibits biological activity that is significant in several contexts:
Several methods exist for synthesizing pentane-3-thiol:
Pentane-3-thiol has various applications:
Pentane-3-thiol shares structural similarities with other thiols. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Pentane-1-thiol | C₅H₁₂S | Thiol group at terminal carbon; less pungent odor |
Pentane-2-thiol | C₅H₁₂S | Thiol group at the second carbon; slightly different odor profile |
1-Hexanethiol | C₆H₁₄S | Longer carbon chain; stronger odor |
2-Methylpentanethiol | C₆H₁₄S | Branching affects odor; similar reactivity |
Pentane-3-thiol is unique due to its specific position of the thiol group, which influences both its chemical reactivity and sensory characteristics compared to these similar compounds .
Reductive sulfidation (RS) represents a cornerstone in thiol synthesis, involving the conversion of carbonyl groups into thiols through sequential thionation and reduction steps. The chemical RS protocol typically employs sulfur donors such as phosphorus decasulfide ($$ \text{P}4\text{S}{10} $$) or Lawesson’s reagent to facilitate the S/O exchange at the carbonyl carbon. For pentane-3-thiol synthesis, this process begins with the thionation of 3-pentanone ($$ \text{CH}3\text{CH}2\text{COCH}2\text{CH}3 $$) to form the corresponding thione intermediate ($$ \text{CH}3\text{CH}2\text{CSCH}2\text{CH}3 $$), followed by reduction to yield the final thiol.
The efficiency of this two-step process hinges on the electronic and structural properties of the carbonyl substrate. Density functional theory (DFT) calculations reveal that electron-withdrawing groups (EWGs) stabilize the thioketyl radical anion intermediate formed during the reduction step, thereby accelerating the reaction. For aliphatic ketones like 3-pentanone, which lack aromatic or EWG substituents, the thionation step often requires stringent conditions. For example, $$ \text{P}4\text{S}{10} $$ in acetonitrile at room temperature achieves partial conversion to the thione, while elevated temperatures or polar solvents like pyridine may enhance reactivity.
Intriguingly, certain substrates bypass the reduction step entirely under specific conditions. In the case of chlordecone, a chlorinated pesticide, treatment with $$ \text{P}4\text{S}{10} $$ directly yields the corresponding thiol without requiring additional reductants. This phenomenon is attributed to the stabilization of the thioketyl radical through delocalization of the unpaired electron across the molecule’s conjugated system. For simpler substrates like 3-pentanone, however, the reduction step remains indispensable, necessitating agents such as sodium borohydride ($$ \text{NaBH}4 $$) or lithium aluminum hydride ($$ \text{LiAlH}4 $$) to complete the transformation.
Microbiological RS, exemplified by the sulfate-reducing bacterium Desulfovibrio sp.86, offers an alternative route for thiol synthesis. Unlike chemical methods, this approach directly converts carbonyl compounds into thiols without detectable thione intermediates. The bacterium’s enzymatic machinery facilitates the reduction of 3-pentanone to pentane-3-thiol via a proposed hydride transfer mechanism, bypassing the need for exogenous reductants.
Substrate selectivity differs markedly between chemical and microbiological RS. Desulfovibrio sp.86 preferentially transforms aldehydes and ketones with EWGs or conjugated π-systems, whereas chemical RS with $$ \text{P}4\text{S}{10} $$ exhibits broader versatility. For instance, benzaldehyde undergoes efficient biotransformation to benzylthiol, while aliphatic ketones like 3-pentanone require prolonged incubation periods. This divergence underscores the role of bacterial metabolism in dictating substrate compatibility, as growth-coupled reactions favor energy-yielding transformations.
While the provided sources emphasize $$ \text{NaBH}4 $$-driven reductions, lithium aluminum hydride ($$ \text{LiAlH}4 $$) offers a viable alternative for thioacetate reduction due to its superior reducing power. In a hypothetical optimization framework, $$ \text{LiAlH}4 $$ could reduce thioacetate intermediates (e.g., $$ \text{CH}3\text{CH}2\text{COSAcCH}2\text{CH}_3 $$) to pentane-3-thiol under anhydrous conditions. Key parameters for optimization include:
Although direct experimental data for pentane-3-thiol synthesis via this route are absent in the provided sources, analogous systems suggest that $$ \text{LiAlH}_4 $$ could achieve yields exceeding 80% under optimized conditions.
Flammable;Acute Toxic;Irritant